![molecular formula C22H21N5O2S B2412661 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852377-04-9](/img/structure/B2412661.png)
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H21N5O2S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Applications
Compounds similar to 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide have been synthesized and studied for their potential anticancer and antimicrobial activities. For instance, N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazines, with structural similarities, were evaluated for their inhibitory activity against the HCT 116 cancer cell line and exhibited promising results with IC50 values ranging from 70 to 90 µg/mL. These compounds were also screened for antimicrobial activities (Kumar et al., 2019).
Antiviral Activity
Research has also been conducted on derivatives of [1,2,4]triazolo[4,3-b]pyridazine for their antiviral properties. Some of these derivatives demonstrated promising activity against hepatitis A virus (HAV), with specific compounds showing a significant reduction in virus count (Shamroukh & Ali, 2008).
Inhibitory Activity Against PI3Ks and mTOR
Alkylurea-modified derivatives of a compound structurally related to this compound have been synthesized and tested for their antiproliferative activities against several human cancer cell lines. These compounds were found to be potent inhibitors of PI3Ks and mTOR, important targets in cancer therapy. Additionally, some derivatives showed reduced acute oral toxicity and effective tumor growth inhibition in animal models (Wang et al., 2015).
Anti-Diabetic Applications
Compounds with structural similarities have been synthesized and evaluated for their potential as anti-diabetic medications. Specifically, triazolo-pyridazine-6-yl-substituted piperazines were studied for their inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management. These compounds showed strong inhibition potential and noteworthy antioxidant and insulinotropic activities (Bindu et al., 2019).
Antihypertensive Activity
Another area of research has been the synthesis and evaluation of derivatives for their antihypertensive properties. These compounds, upon testing, showed promising results as antihypertensive agents, indicating potential for further pharmacological and clinical studies (Parravicini et al., 1979).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class
Mode of Action
Based on the structural similarity to other [1,2,4]triazolo[4,3-b]pyridazine derivatives , it can be hypothesized that the compound may interact with its targets through hydrogen bonding or other non-covalent interactions.
Biochemical Pathways
Without specific target information, it’s challenging to accurately summarize the affected biochemical pathways. Other [1,2,4]triazolo[4,3-b]pyridazine derivatives have been associated with anticonvulsant activity , suggesting potential involvement in neuronal signaling pathways.
properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-3-29-17-10-8-16(9-11-17)22-25-24-19-12-13-21(26-27(19)22)30-14-20(28)23-18-7-5-4-6-15(18)2/h4-13H,3,14H2,1-2H3,(H,23,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVRBFJDOVIALD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=CC=C4C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-({2-[(2-thienylcarbonyl)amino]phenyl}sulfanyl)nicotinate](/img/structure/B2412578.png)
![ethyl 5-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2412579.png)


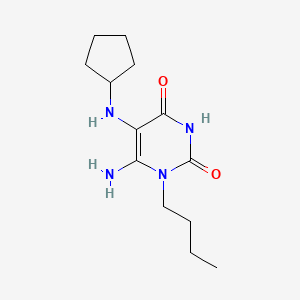
![N-(4-(2-((2,6-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2412586.png)
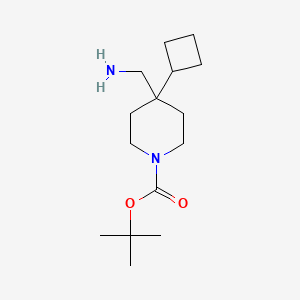
![2-Oxaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2412591.png)
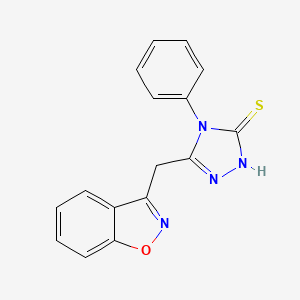
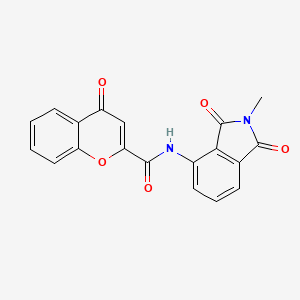

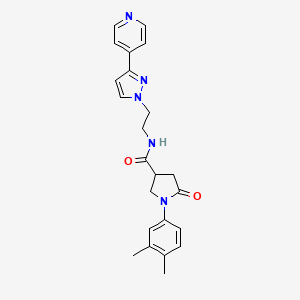
![1-[5-(Trifluoromethyl)-1H-imidazol-2-yl]propan-1-amine;hydrochloride](/img/structure/B2412600.png)
![4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2412601.png)